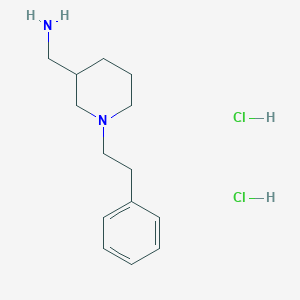
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride
Übersicht
Beschreibung
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride, also known as C-PEPMD, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and has a melting point of 148-150°C. C-PEPMD has a low toxicity and is a non-carcinogenic compound. It is used as a research tool to study the effects of various drugs and compounds on the body.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
- Molecular Interactions with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, highlighting its role in receptor ligand interactions and 3D quantitative structure-activity relationship models (Shim et al., 2002).
Pharmacological Activity
- Sigma Receptor Binding : Research on derivatives of methylpiperidines, including compounds with similar structural characteristics, demonstrated potent sigma(1) receptor binding, suggesting potential utility in tumor research and therapy (Berardi et al., 2005).
- Allosteric Modulation of CB1 : An investigation into indole-2-carboxamides, related to the compound , revealed critical structural requirements for allosteric modulation of the cannabinoid type 1 receptor, providing insights into binding affinity and drug design (Khurana et al., 2014).
Chemical Synthesis and Analysis
- Synthesis and Physiological Activity Studies : The synthesis and analysis of 4-oxo(hydroxy, amino)piperidines with aryl substituents, which share a structural resemblance, have been conducted, providing insights into their bactericidal, fungicidal, and herbicidal activity (Mobio et al., 1989).
- High-Affinity Ligands at Dopamine Receptors : A study on 4-heterocyclylpiperidines, structurally related compounds, identified their role as selective high-affinity ligands at human dopamine receptors, suggesting implications in neurological research (Rowley et al., 1997).
Novel Applications in Biomedical Research
- Inhibition of Macrophage Activation and Graft Rejection : A novel piperidine compound, derived from an antibiotic, demonstrated inhibition of macrophage activation and suppression of graft rejection, indicating potential anti-inflammatory applications (Takeiri et al., 2011).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, with structural similarities, explored their antimicrobial properties against various pathogens, providing insights into potential antimicrobial applications (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOWVPZKJPOJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



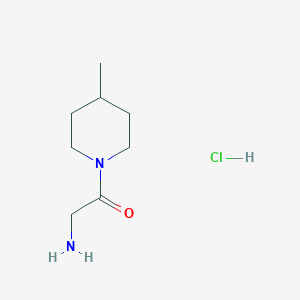
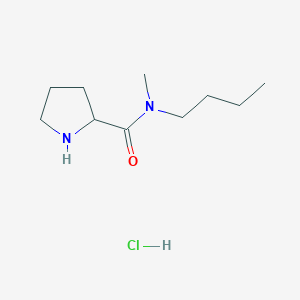
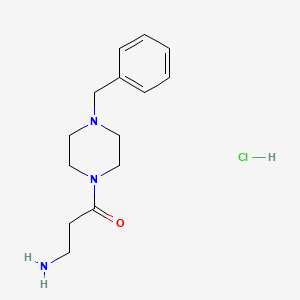
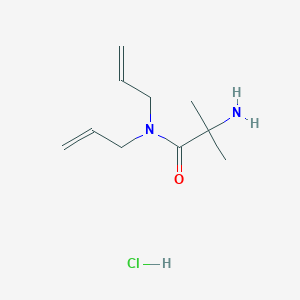
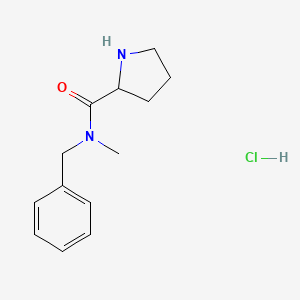

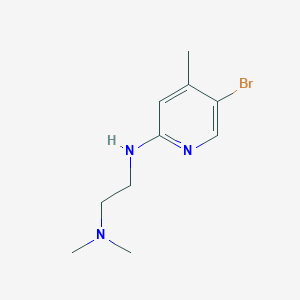
-methanone hydrochloride](/img/structure/B1398407.png)
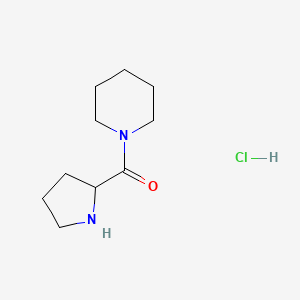
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
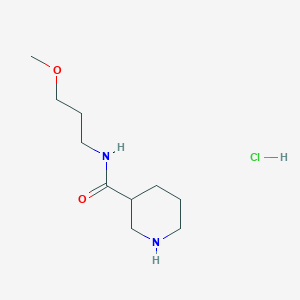
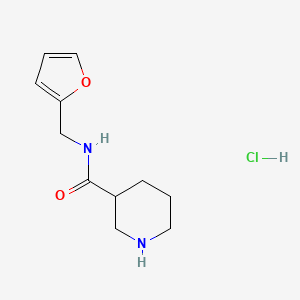
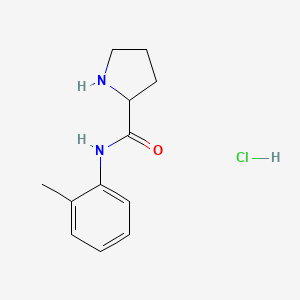
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)